6-methyl-5-nitro-3H-1,3-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitro-3H-1,3-benzothiazol-2-one can be achieved through several synthetic pathways. Another approach includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acylation reactions under controlled conditions. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, and other substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-methyl-5-nitro-3H-1,3-benzothiazol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects . The compound’s ability to inhibit specific enzymes and disrupt cellular processes is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3H-1,3-benzothiazol-2-one: Lacks the nitro group, resulting in different chemical properties and applications.
5-Nitro-1,2-benzothiazol-3-amine: Contains an amino group instead of a methyl group, leading to variations in reactivity and biological activity.
6-Nitro-2-benzothiazolinone: Similar structure but different substitution pattern, affecting its chemical behavior and uses.
Uniqueness
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one is unique due to the presence of both a nitro group and a methyl group on the benzothiazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
53827-54-6 |
---|---|
Molekularformel |
C8H6N2O3S |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
6-methyl-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-7-5(9-8(11)14-7)3-6(4)10(12)13/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
JLICLTZWAODDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.